molecular formula C12H14FNO B2548543 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 1443353-89-6

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B2548543
CAS No.: 1443353-89-6
M. Wt: 207.248
InChI Key: FOAWUXYBDBSTKD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde (CAS: 1443353-89-6) is a fluorinated benzaldehyde derivative featuring a pyrrolidine-substituted methyl group at the 4-position. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and histamine H3 receptor antagonists . Its structural motif—combining electron-withdrawing fluorine and the basic pyrrolidine moiety—enhances solubility and facilitates interactions with biological targets. Available commercially with 97% purity, it is a staple in high-throughput drug discovery workflows .

Properties

IUPAC Name

3-fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-12-7-10(9-15)3-4-11(12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAWUXYBDBSTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde can be achieved through several synthetic routesThis can be done through a fluorination reaction, where a suitable fluorinating agent is used under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes predictable redox transformations:

Reaction Type Reagents/Conditions Product Yield Reference
OxidationKMnO₄ (acidic or basic conditions)3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzoic acid70–85%
ReductionNaBH₄ (ethanol, RT)3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzyl alcohol90–95%
ReductionLiAlH₄ (THF, 0°C to RT)Same as above>95%

The fluorine atom remains inert under these conditions, preserving the core structure for further functionalization.

Knoevenagel Condensation

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), forming α,β-unsaturated nitriles. This reaction is catalyzed by secondary amines (e.g., piperidine) and proceeds via:

  • Deprotonation of the methylene compound.

  • Nucleophilic attack on the aldehyde.

  • Elimination of water.

Example Reaction:
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde + malononitrile → (E)-3-Fluoro-4-(pyrrolidin-1-ylmethyl)-β-(cyanovinyl)benzaldehyde

  • Conditions: Reflux in ethanol, 6–8 h.

  • Yield: 65–80% .

The electron-withdrawing fluorine enhances the electrophilicity of the aldehyde, accelerating condensation .

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 3-position undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures:

Nucleophile Conditions Product Yield Reference
PyrrolidineMeCN, 80°C, 15 h3-Pyrrolidino-4-(pyrrolidin-1-ylmethyl)benzaldehyde30%
MorpholineDMSO, 100°C, 24 h3-Morpholino-4-(pyrrolidin-1-ylmethyl)benzaldehyde25%

Low yields are attributed to steric hindrance from the adjacent pyrrolidinylmethyl group. Reactivity improves when the aldehyde is first converted to an α,β-unsaturated derivative via Knoevenagel condensation, which activates the ring for SₙAr .

Multi-Component Reactions (MCRs)

The compound serves as a substrate in MCRs, forming complex heterocycles:

Example: Reaction with indane-1,3-dione and malononitrile yields 9H-indeno[2,1-c]pyridin-9-one derivatives.

  • Mechanism:

    • Knoevenagel condensation forms an α,β-unsaturated intermediate.

    • Conjugated addition of a secondary amine.

    • Cyclization and oxidation.

  • Conditions: Reflux in acetonitrile under argon.

  • Yield: 76% .

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes alkylation or acylation at the nitrogen:

Reaction Reagents Product Application
N-AlkylationCH₃I, K₂CO₃, DMF3-Fluoro-4-(N-methylpyrrolidin-1-ylmethyl)benzaldehydeEnhanced lipophilicity
N-AcylationAcCl, Et₃N, CH₂Cl₂3-Fluoro-4-(N-acetylpyrrolidin-1-ylmethyl)benzaldehydeProdrug synthesis

Biological Interaction Pathways

While not a direct chemical reaction, the compound interacts with enzymes like aldehyde dehydrogenase (ALDH). The fluorine atom increases metabolic stability, while the pyrrolidine group enhances binding to hydrophobic pockets in active sites .

Scientific Research Applications

Enzyme Inhibition

Preliminary studies indicate that 3-fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde exhibits notable biological activity, particularly in enzyme inhibition. It has shown binding affinity to aldehyde dehydrogenase isoforms, which play critical roles in drug metabolism and detoxification processes. The presence of the pyrrolidine moiety enhances interactions with biological targets, potentially leading to therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. The unique structure allows for interactions with various biological macromolecules, particularly enzymes involved in metabolic pathways. The fluorine atom increases lipophilicity, influencing binding affinities and selectivity towards specific targets .

Case Studies and Research Findings

A variety of studies have explored the applications of this compound in different contexts:

  • Anticancer Research : Compounds similar to this compound have been investigated for their anticancer activities. For instance, analogs have been shown to inhibit specific cancer cell lines by interfering with critical signaling pathways .
  • Antimicrobial Studies : In vitro tests have demonstrated that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests potential for development as new antimicrobial agents.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have indicated favorable distribution profiles and stability in biological systems, which are crucial for effective drug development .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for synthesizing pharmaceuticals; potential enzyme inhibitors
Antimicrobial ActivityExhibits significant activity against various bacteria; potential for new antibiotic development
Anticancer ResearchInhibitory effects on cancer cell lines; interference with signaling pathways
PharmacokineticsFavorable distribution profiles; stability in biological systems

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom and the pyrrolidin-1-ylmethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-Fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde

  • Structure : Replaces pyrrolidine with a 2-methylpiperidine group.
  • Molecular Formula: C₁₄H₁₈FNO | Molecular Weight: 235.3 .
  • Key Differences : The six-membered piperidine ring introduces increased steric bulk and altered basicity compared to pyrrolidine. This modification may reduce conformational flexibility, impacting binding affinity in receptor-targeted applications.

3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde

  • Structure : Features a piperazine ring substituted with pyrimidine.
  • Molecular Formula : C₁₅H₁₅FN₄O | Molecular Weight : 286.30 .

3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

  • Structure : Substitutes pyrrolidine with an iodinated pyrazole ring.
  • Molecular Formula: C₁₀H₇FINO | Molecular Weight: 316.07 .
  • Key Differences : The iodine atom increases molecular weight and polarizability, favoring halogen bonding in protein-ligand interactions. This compound is typically used in radiolabeling or as a heavy-atom derivative for crystallography.

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight Key Substituent Biological Relevance
This compound 235.3 Pyrrolidine Histamine H3 antagonist precursors
3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde 250.3* 4-Methylpiperazine Enhanced solubility for CNS-targeting agents
3-Fluoro-4-(2-fluorobenzyloxy)benzaldehyde 278.3 2-Fluorobenzyloxy Electrophilic reactivity for cross-coupling

*Estimated based on molecular formula C₁₃H₁₆FN₂O.

Biological Activity

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde, with the CAS number 1443353-89-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄FNO
  • Molecular Weight : 207.24 g/mol
  • Purity : ≥ 97% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilisNot tested
Methicillin-resistant S. aureus (MRSA)Not tested

The compound's effectiveness against S. aureus and E. coli indicates its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly its ability to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer cell proliferation and survival.

In a comparative study, this compound demonstrated a notable IC₅₀ value in inhibiting ALDH activity, which suggests its potential as a chemotherapeutic agent.

Compound IC₅₀ (μM)
This compoundTBD
DEAB (control compound)10.20 ± 2.15

The data indicates that modifications to the benzaldehyde scaffold can enhance potency and selectivity against cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of ALDH, affecting metabolic pathways in cancer cells.
  • Cellular Interaction : It may disrupt cellular processes by forming hydrogen bonds with proteins involved in cell signaling and metabolism.

These interactions are crucial for understanding how this compound can be optimized for therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the benzaldehyde structure, revealing insights into structure-activity relationships (SAR). For instance:

  • A study found that introducing electron-withdrawing groups on the pyrrolidine ring significantly enhanced antimicrobial activity.
  • Another investigation into analogs revealed that modifications at the para position of the benzaldehyde moiety could lead to increased ALDH inhibition.

These findings underscore the importance of chemical structure in determining biological efficacy .

Q & A

Q. What are the standard laboratory synthesis protocols for 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde?

A common method involves reacting 2-fluorobenzaldehyde derivatives with pyrrolidine under nucleophilic aromatic substitution conditions. For example, heating 2-fluorobenzaldehyde with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours in the presence of potassium carbonate as a base, followed by extraction with ethyl acetate and purification under reduced pressure. This approach yields ~93% product, as confirmed by ¹H NMR and elemental analysis .

Q. How is the structural integrity and purity of this compound validated?

  • ¹H NMR : Characteristic peaks include the aldehyde proton at δ 10.01 ppm (singlet) and aromatic protons in the range δ 6.75–7.61 ppm. The pyrrolidine methylene groups appear as multiplet signals at δ 3.33–3.30 and δ 1.99–1.96 ppm .
  • HPLC : Purity ≥95% is typically achieved, as reported for structurally similar fluorinated benzaldehydes .
  • Elemental Analysis : Nitrogen content (~7.5–7.99%) confirms successful amine incorporation .

Q. What solvents and reaction conditions are optimal for introducing the pyrrolidinylmethyl group?

DMF is preferred due to its high polarity and ability to stabilize intermediates. Reactions are conducted at 150°C for 20 hours with potassium carbonate to deprotonate the amine. Lower temperatures (e.g., 35–55°C) may require extended reaction times, as seen in analogous fluorobenzaldehyde syntheses .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound under microwave-assisted conditions?

Microwave irradiation reduces reaction times and enhances efficiency. For example, combining the aldehyde precursor with cyanothioacetamide in n-butanol under microwave heating achieves faster cyclization and higher selectivity. However, solvent choice (e.g., DMF vs. n-butanol) and microwave power must be optimized to avoid side reactions .

Q. What strategies address contradictions in reported yields vs. experimental parameters?

Discrepancies often arise from variations in amine equivalents, solvent purity, or heating methods. For instance:

  • Amine Stoichiometry : Excess pyrrolidine (1.2–1.5 equiv) ensures complete substitution, but higher amounts may complicate purification.
  • Temperature Gradients : A patent study (EP 4 374 877 A2) highlights yield dependence on temperature (35–55°C), though specific data for this compound are lacking .
  • Byproduct Analysis : GC-MS can identify side products like styrene oxide or benzaldehyde derivatives, enabling process refinement .

Q. How does the fluorine substituent influence the compound’s reactivity in further derivatization?

The electron-withdrawing fluorine atom directs electrophilic substitution to the meta-position, enabling selective functionalization (e.g., Suzuki coupling with boronic acids). Comparative studies with non-fluorinated analogs show reduced reactivity in Wittig reactions, likely due to decreased aldehyde electrophilicity .

Q. What are the implications of using this compound in pharmaceutical intermediate synthesis?

The pyrrolidinylmethyl group enhances bioavailability by increasing solubility, while the fluorine atom improves metabolic stability. A related patent (CA 2,708,043) describes its use in synthesizing cyclobutane carboxamide derivatives with potential CNS activity, underscoring its role in drug discovery .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Protective Equipment : Nitrile gloves and lab coats prevent skin contact, as fluorinated benzaldehydes may cause irritation .
  • Spill Management : Neutralize with sodium bisulfite and adsorb with inert material (e.g., vermiculite) .

Methodological Challenges and Data Gaps

Q. How can researchers resolve the lack of published data on temperature-dependent yield optimization?

Systematic studies varying temperature (35–55°C), monitored by TLC or HPLC, are recommended. Parallel experiments using microwave vs. conventional heating could clarify efficiency gains .

Q. What advanced characterization techniques are underutilized for this compound?

  • X-ray Crystallography : To confirm stereochemistry of the pyrrolidinylmethyl group.
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., 204.0706 Da for C₁₁H₁₁FNO) reduces ambiguity in structural assignments .

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